

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibromohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromohexane

Cat. No.: B1625608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromohexane is a haloalkane with the chemical formula C₆H₁₂Br₂. As a difunctionalized aliphatic compound, it serves as a versatile building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in reaction design, purification, and safety handling. This technical guide provides a comprehensive overview of the core physicochemical properties of **1,4-dibromohexane**, details the experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Physicochemical Properties

The key physicochemical properties of **1,4-dibromohexane** are summarized in the table below. These values represent a consolidation of data from various chemical databases and literature sources. It is important to note that some reported values, particularly for boiling and melting points, may be estimates or measured under specific conditions that are not standard atmospheric pressure.

Property	Value	Source
Molecular Formula	C6H12Br2	[1]
Molecular Weight	243.97 g/mol	[1]
Boiling Point	207.32 °C (estimate)	
Density	1.602 g/cm ³	
Refractive Index	1.5084	
Solubility in Water	Low / Insoluble	[2] [3] [4] [5]
Solubility in Organic Solvents	Soluble in solvents like ethanol and ether.	[4] [5]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of a chemical compound. The following sections detail standard experimental methodologies for measuring the key properties of **1,4-dibromohexane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For **1,4-dibromohexane**, a relatively high-boiling liquid, several methods can be employed.

Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.[\[6\]](#)

- **Apparatus:** Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath).
- **Procedure:**
 - A small amount of **1,4-dibromohexane** (a few milliliters) is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end-down into the test tube.

- The test tube is attached to a thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
- Heating is continued until a steady stream of bubbles emerges from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Distillation Method: For larger quantities, the boiling point can be determined during distillation.

[6]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - The distillation apparatus is assembled according to standard laboratory practice.
 - A sample of **1,4-dibromohexane** is placed in the distillation flask along with boiling chips.
 - The liquid is heated to a gentle boil.
 - The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.
 - The temperature is recorded when the vapor is condensing on the thermometer bulb and a steady temperature is observed. This temperature is the boiling point.

Determination of Melting Point

Since **1,4-dibromohexane** is a liquid at room temperature, its melting point will be below ambient temperatures. The determination would require a cooling bath.

Capillary Method with Cooling:

- Apparatus: Capillary tubes, thermometer, a cooling bath (e.g., a Dewar flask with a suitable cooling mixture like dry ice/acetone), a stirring mechanism.
- Procedure:
 - A small sample of liquid **1,4-dibromohexane** is introduced into a capillary tube and then frozen using a suitable cooling agent.
 - The capillary tube is attached to a thermometer.
 - The assembly is placed in a cooling bath that is allowed to slowly warm up.
 - The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8]

Determination of Density

The density of a liquid is its mass per unit volume. Standard methods for determining the density of liquids include the use of a pycnometer or a digital density meter.[9][10][11]

Pycnometer Method:

- Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
- Procedure:
 - The empty pycnometer is cleaned, dried, and its mass is accurately determined.
 - The pycnometer is filled with distilled water of a known temperature and its mass is determined. The volume of the pycnometer can be calculated from the mass and density of the water.

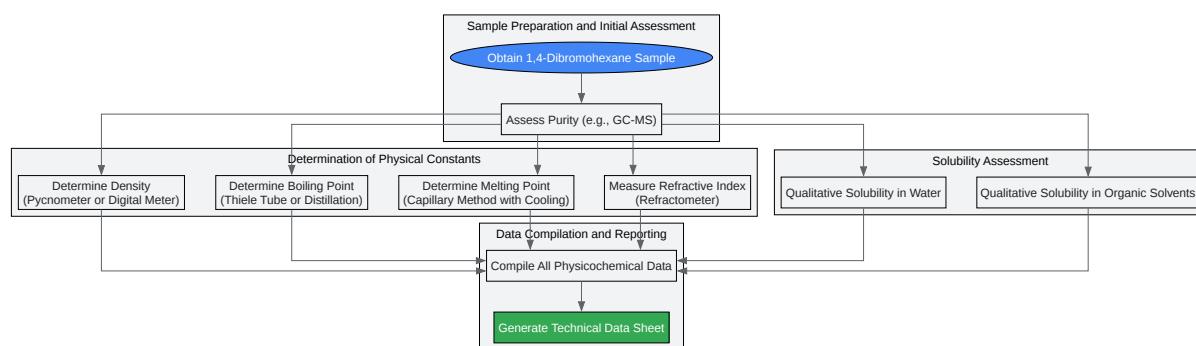
- The pycnometer is then emptied, dried, and filled with **1,4-dibromohexane** at the same temperature.
- The mass of the pycnometer filled with the sample is determined.
- The density of **1,4-dibromohexane** is calculated by dividing the mass of the sample by the volume of the pycnometer.

Digital Density Meter Method (e.g., ASTM D4052):[\[9\]](#)[\[12\]](#)

- Apparatus: Digital density meter.
- Procedure:
 - The instrument is calibrated according to the manufacturer's instructions, typically using dry air and distilled water.
 - A small sample of **1,4-dibromohexane** is injected into the measuring cell of the density meter.
 - The instrument measures the oscillation frequency of a U-tube containing the sample, which is related to its density.
 - The density value is displayed by the instrument.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For **1,4-dibromohexane**, a qualitative assessment of its solubility in water and common organic solvents is often sufficient for many applications.


Qualitative Solubility Test:

- Apparatus: Test tubes, graduated pipettes or cylinders.
- Procedure:
 - Place a small, measured amount of **1,4-dibromohexane** (e.g., 0.1 mL) into a test tube.

- Add a small, measured amount of the solvent to be tested (e.g., 1 mL of water) to the test tube.
- Agitate the mixture vigorously for a set period (e.g., 1 minute).
- Observe the mixture. If the **1,4-dibromohexane** has completely disappeared and the solution is clear, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or sparingly soluble.
- Repeat the procedure with other solvents of interest (e.g., ethanol, acetone, hexane).

Experimental Workflow

The logical progression for determining the physicochemical properties of a liquid sample like **1,4-dibromohexane** is outlined in the following workflow diagram. This ensures a systematic approach to characterization, starting from basic identification to more specific physical constants.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromohexane | C6H12Br2 | CID 12575820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - The solubility of haloalkanes in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 629-03-8: 1,6-Dibromohexane | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 11. store.astm.org [store.astm.org]
- 12. data.ntsb.gov [data.ntsb.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibromohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1625608#1-4-dibromohexane-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com